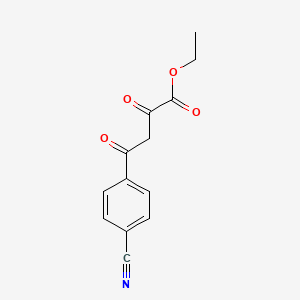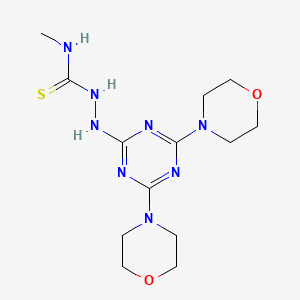![molecular formula C16H16N2O3S2 B2641159 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide CAS No. 903335-32-0](/img/structure/B2641159.png)
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a complex organic compound notable for its potential applications in various scientific fields. This compound's unique structure combines elements from multiple heterocyclic compounds, enhancing its chemical versatility and functional potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the process includes:
Formation of the pyrroloquinoline core through cyclization reactions.
Methylation and subsequent oxidation steps.
Attachment of the thiophene-2-sulfonamide group via sulfonation.
Conditions such as temperature, solvent choice, and catalysts are critical for optimizing each step.
Industrial Production Methods
In an industrial setting, the production might be streamlined to include:
High-throughput synthesis using automated reactors.
Use of green chemistry principles to minimize waste and environmental impact.
Advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.
Reduction: It is reducible under mild conditions, often using hydride donors or catalytic hydrogenation.
Substitution: The presence of the thiophene-2-sulfonamide group allows for nucleophilic substitution reactions, expanding its potential chemical modifications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for introducing halogens, followed by nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the starting materials and conditions but include various derivatives like oxidized pyrroloquinolines, reduced forms of the original compound, and substituted thiophene-sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for synthesizing novel heterocyclic compounds.
Studies on its reactivity and stability contribute to understanding complex organic systems.
Biology
Investigated for its interactions with biological targets, aiding in the development of new therapeutic agents.
Medicine
Explored for its potential as an anticancer, antimicrobial, or antiviral agent.
Its unique structure can mimic or inhibit biological pathways.
Industry
Application in materials science for developing new polymers or advanced materials.
Use in the agrochemical industry for synthesizing novel pesticides or herbicides.
Mecanismo De Acción
The precise mechanism of action depends on its specific application. general pathways include:
Binding to specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Interference with cellular processes at the molecular level, affecting cell viability or function.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as pyrroloquinolines and thiophene-sulfonamides, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is unique due to its combined structural elements, offering distinct reactivity and functionality.
List of Similar Compounds
Pyrroloquinoline derivatives
Thiophene-sulfonamide compounds
Other fused heterocycles with similar functional groups
Feel free to ask more specifics or dive deeper into any section!
Propiedades
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-13-9-12(17-23(20,21)14-5-3-7-22-14)8-11-4-2-6-18(15(11)13)16(10)19/h3,5,7-10,17H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQRIVCRJULICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)





![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)


![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2641097.png)

